2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a cyclopropylmethoxy group and a 1-phenylethyl group attached to the isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide typically involves the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate reagent such as methanesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the 1-phenylethyl group: This step involves the reaction of 1-phenylethylamine with isonicotinic acid or its derivatives under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Final assembly: The cyclopropylmethoxy group is then attached to the intermediate product from the previous step through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different alkoxy or alkyl groups replacing the cyclopropylmethoxy group.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(cyclopropylmethoxy)-N-(1-phenylethyl)benzamide: Similar structure but with a benzamide core instead of isonicotinamide.
2-(cyclopropylmethoxy)-N-(1-phenylethyl)pyridine-3-carboxamide: Similar structure but with a pyridine-3-carboxamide core.
Uniqueness
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylmethoxy group and the 1-phenylethyl group attached to the isonicotinamide core imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-5-3-2-4-6-15)20-18(21)16-9-10-19-17(11-16)22-12-14-7-8-14/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPWEQPYHBPXOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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